2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one
Overview
Description
2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one is an organic compound that features an imidazolidine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one typically involves the reaction of an imidazolidine derivative with a methoxyphenyl ketone. Common synthetic routes may include:
Condensation Reactions: Using catalysts such as acids or bases to facilitate the condensation of the imidazolidine and methoxyphenyl ketone.
Cyclization Reactions: Forming the imidazolidine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
High-Pressure Reactions: Utilizing high pressure to drive the reaction to completion.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to exert biological effects.
Pathway Modulation: Affecting cellular pathways to influence cell behavior.
Comparison with Similar Compounds
Similar Compounds
2-(Imidazolidin-2-ylidene)-1-phenylethan-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(Imidazolidin-2-ylidene)-1-(4-hydroxyphenyl)ethan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its properties.
Uniqueness
2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one is unique due to the presence of both the imidazolidine ring and the methoxyphenyl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-imidazolidin-2-ylidene-1-(4-methoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-10-4-2-9(3-5-10)11(15)8-12-13-6-7-14-12/h2-5,8,13-14H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMOBWZLBOXOME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2NCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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